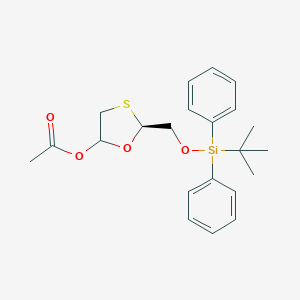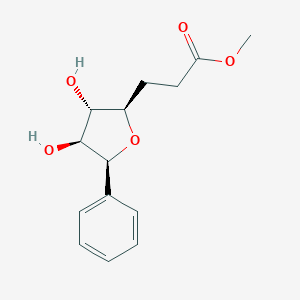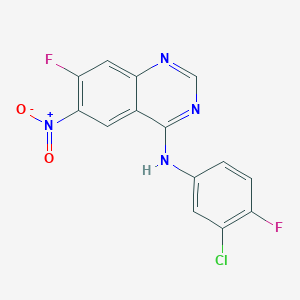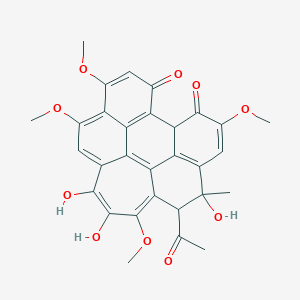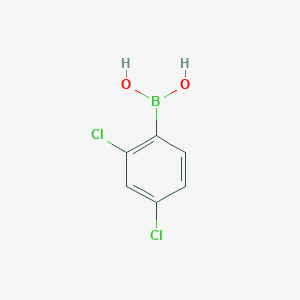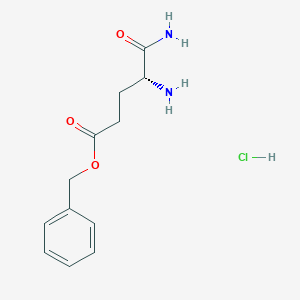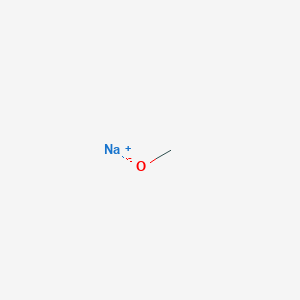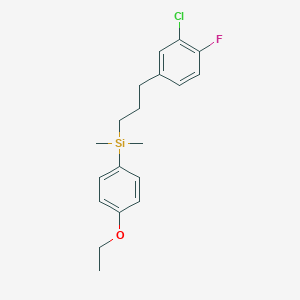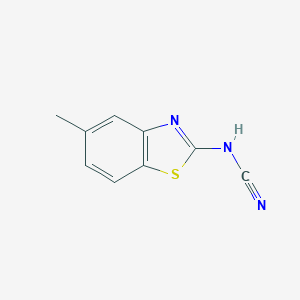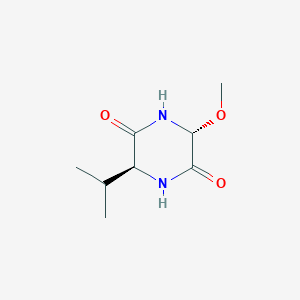
(3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione, also known as MEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MEP is a cyclic imide derivative of glutamic acid, and it has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione is not fully understood, but it is thought to involve the modulation of glutamate receptors. (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione has been found to bind to the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in excitotoxicity. By binding to this receptor, (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione may help to prevent the excessive activation of neurons that can lead to cell death. (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione has also been found to inhibit the activity of pro-inflammatory cytokines, which could contribute to its anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
(3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione has been found to exhibit various biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione has been found to modulate the activity of various enzymes and ion channels. (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This could contribute to its potential as a treatment for Alzheimer's disease, which is characterized by a loss of acetylcholine-producing neurons. (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione has also been found to modulate the activity of potassium channels, which could contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit low toxicity in animal studies. However, there are also some limitations to using (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione in lab experiments. One limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Another limitation is that (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione has been found to exhibit low solubility in aqueous solutions, which could limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione. One direction is to further investigate its potential as a neuroprotective agent. This could involve studying its effects on different types of neurons and in different animal models of neurodegenerative diseases. Another direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its effects on different types of immune cells and in different animal models of inflammatory diseases. Finally, future research could focus on identifying the precise mechanism of action of (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione, which could help to guide the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione involves the reaction between N-isopropyl glutamic acid and methoxyamine hydrochloride in the presence of triethylamine. The reaction mixture is then heated to form (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione, which is then purified through recrystallization. The yield of (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione is typically around 70%, and the purity can be further increased through additional purification steps.
Aplicaciones Científicas De Investigación
(3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione has been found to exhibit various therapeutic applications in scientific research. One of the most promising applications is its potential as a neuroprotective agent. (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione has also been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as multiple sclerosis.
Propiedades
Número CAS |
122092-89-1 |
|---|---|
Nombre del producto |
(3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione |
Fórmula molecular |
C8H14N2O3 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(3R,6S)-3-methoxy-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3/c1-4(2)5-6(11)10-8(13-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)(H,10,11)/t5-,8+/m0/s1 |
Clave InChI |
PRKXAXOXJPZEJR-YLWLKBPMSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)N[C@@H](C(=O)N1)OC |
SMILES |
CC(C)C1C(=O)NC(C(=O)N1)OC |
SMILES canónico |
CC(C)C1C(=O)NC(C(=O)N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



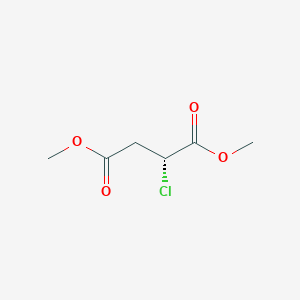

![(2S)-N-[(4aS,6R,8S,8aR)-6-(2,3-dihydroxypropyl)-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B50333.png)
